molecular formula C37H56N10O8 B14236918 L-Lysyl-L-leucyl-L-histidylglycyl-L-alanyl-L-phenylalanyl-L-proline CAS No. 400603-12-5

L-Lysyl-L-leucyl-L-histidylglycyl-L-alanyl-L-phenylalanyl-L-proline

Cat. No.: B14236918
CAS No.: 400603-12-5
M. Wt: 768.9 g/mol
InChI Key: DHGFRIZLDRFBBI-OBXVVNIGSA-N
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Description

L-Lysyl-L-leucyl-L-histidylglycyl-L-alanyl-L-phenylalanyl-L-proline is a peptide compound composed of eight amino acids: lysine, leucine, histidine, glycine, alanine, phenylalanine, and proline. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-leucyl-L-histidylglycyl-L-alanyl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides, followed by purification techniques like crystallization and lyophilization.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-leucyl-L-histidylglycyl-L-alanyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like histidine and phenylalanine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

L-Lysyl-L-leucyl-L-histidylglycyl-L-alanyl-L-phenylalanyl-L-proline has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Lysyl-L-leucyl-L-histidylglycyl-L-alanyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.

    L-Phenylalanyl-L-proline: A dipeptide used in various biochemical studies.

Uniqueness

L-Lysyl-L-leucyl-L-histidylglycyl-L-alanyl-L-phenylalanyl-L-proline is unique due to its specific sequence, which imparts distinct biological activities and properties. Its combination of hydrophobic and hydrophilic amino acids allows it to interact with a wide range of molecular targets, making it versatile for research and industrial applications.

Properties

CAS No.

400603-12-5

Molecular Formula

C37H56N10O8

Molecular Weight

768.9 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C37H56N10O8/c1-22(2)16-27(44-33(50)26(39)12-7-8-14-38)35(52)45-28(18-25-19-40-21-42-25)34(51)41-20-31(48)43-23(3)32(49)46-29(17-24-10-5-4-6-11-24)36(53)47-15-9-13-30(47)37(54)55/h4-6,10-11,19,21-23,26-30H,7-9,12-18,20,38-39H2,1-3H3,(H,40,42)(H,41,51)(H,43,48)(H,44,50)(H,45,52)(H,46,49)(H,54,55)/t23-,26-,27-,28-,29-,30-/m0/s1

InChI Key

DHGFRIZLDRFBBI-OBXVVNIGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)CNC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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